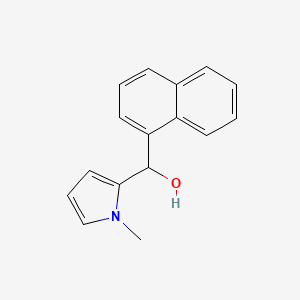
1-Methyl-2-pyrrolyl-(1-naphthyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-pyrrolyl-(1-naphthyl)methanol is an organic compound with the molecular formula C16H15NO. It is characterized by the presence of a pyrrole ring and a naphthyl group, connected through a methanol moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-pyrrolyl-(1-naphthyl)methanol typically involves the reaction of 1-naphthaldehyde with 1-methyl-2-pyrrole in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reducing agents used in this synthesis include sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation and optimized reaction conditions can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
1-Methyl-2-pyrrolyl-(1-naphthyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of 1-Methyl-2-pyrrolyl-(1-naphthyl)ketone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
Scientific Research Applications
- Synthesis of Pyrrole-Based Chalcones: 1-Methyl-2-pyrrolyl-(1-naphthyl)methanol can be used in the synthesis of new pyrrole-based chalcones via base-catalyzed Claisen-Schmidt condensation .
- Antifungal Agents: Pyrrole-based chalcones synthesized using this compound have demonstrated potent antifungal activity against Candida krusei .
- Anticancer Activity: Certain chalcones derived from this compound show selective anticancer activity against human lung adenocarcinoma (A549) and human hepatocellular carcinoma (HepG2) cell lines .
- Anti-Inflammatory Activity: Pyrrolyl derivatives, synthesized using chalcones related to this compound, exhibit anti-inflammatory activity comparable to or higher than that of standard anti-inflammatory drugs like indomethacin .
- Antioxidant Activity: Chalcones and pyrrolyl derivatives related to this compound have been evaluated for their antioxidant properties, demonstrating interaction with DPPH, indicating reducing ability .
Data Tables
Table 1: Biological Activities of Chalcones and Pyrrolyl Derivatives
| Compound | RA % (100 μM) | RA % (1000 μM) | CPE % (0.01 mmol/kg Body Weight) |
|---|---|---|---|
| 20 min | 60 min | ||
| 1i | 43 | 2 | 41 c |
| 1ii | 31 | 13 | 69 d |
| 1iii | na | na | 86 d |
| 1iv | na | na | 40 d |
| 1v | na | na | 44 d |
| 1vi | na | na | 42 c |
| NDGA | 81 | 83 | - |
| Indomethacin | 53 d |
RA % = Reducing Activity %; CPE % = Carrageenan-induced Paw Edema %; na = not applicable; c p < 0.05; d p < 0.01.
Case Studies
- Antifungal Activity against Candida Krusei : Compounds 7 and 9, derived from 2-acetyl-1-methylpyrrole, were found to be the most potent antifungal agents against Candida krusei. Compound 7 showed a higher percentage of dead cells compared to Compound 9 and ketoconazole in flow cytometry analysis. These compounds were also found to be non-genotoxic .
- Anticancer Activity against HepG2 and A549 Cell Lines : Compound 3 exhibited more selective anticancer activity than cisplatin against the HepG2 cell line, while Compound 1 was more effective and selective on the A549 cell line compared to cisplatin .
- Anti-inflammatory activity in rat paw edema model : Compounds 1iii and 1ii significantly reduced rat paw edema, showing comparable or higher activity than indomethacin. Compound 2ii showed a significant inhibition of 89% .
作用机制
The mechanism of action of 1-Methyl-2-pyrrolyl-(1-naphthyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 1-Methyl-2-pyrrolyl-(2-naphthyl)methanol
- 1-Methyl-2-pyrrolyl-(3-naphthyl)methanol
- 1-Methyl-2-pyrrolyl-(4-naphthyl)methanol
Uniqueness
1-Methyl-2-pyrrolyl-(1-naphthyl)methanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and interaction profiles with biological targets .
属性
分子式 |
C16H15NO |
|---|---|
分子量 |
237.30 g/mol |
IUPAC 名称 |
(1-methylpyrrol-2-yl)-naphthalen-1-ylmethanol |
InChI |
InChI=1S/C16H15NO/c1-17-11-5-10-15(17)16(18)14-9-4-7-12-6-2-3-8-13(12)14/h2-11,16,18H,1H3 |
InChI 键 |
HDKGJPQKHVHBOO-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C1C(C2=CC=CC3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















